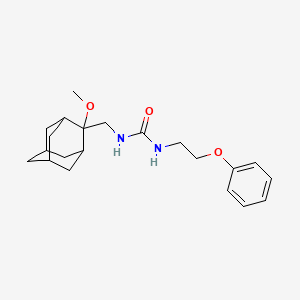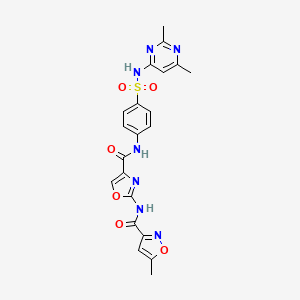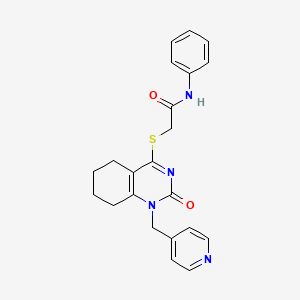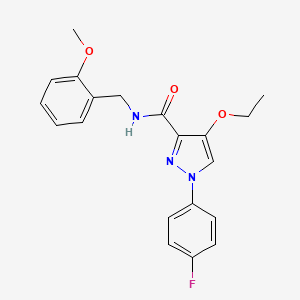![molecular formula C7H8N4O B2491990 5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 101208-60-0](/img/structure/B2491990.png)
5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of “5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one” involves various methods, including the organoiodine (III)-mediated synthesis. For instance, Kumar et al. (2009) detailed the synthesis of 12 new derivatives through the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane, demonstrating the compound's versatility in generating antibacterial agents (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of “this compound” derivatives has been elucidated through various techniques, including X-ray diffraction. Lahmidi et al. (2019) characterized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Lahmidi et al., 2019).
Chemical Reactions and Properties
“this compound” undergoes various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, Farghaly (2008) reported on reactions with N,N-dimethylformamide dimethylacetal yielding enaminone compounds, which further react to afford substituted pyridine, pyrazole, and isoxazole derivatives (Farghaly, 2008).
科学的研究の応用
Synthesis and Biological Activity :
- A study focused on the synthesis of novel pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, highlighting their DNA photocleavage activity. These compounds showed significant activity in converting the supercoiled form of DNA into the open circular form, suggesting potential applications in molecular biology and drug development (Sharma et al., 2015).
Antiproliferative Activity :
- Research on platinum(IV) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine and other derivatives showed that these compounds have antiproliferative activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Łakomska et al., 2008).
Antimicrobial and Antifungal Applications :
- Copper(II) and Zinc(II) complexes with triazolopyrimidine ligands, including 5,7-dimethyl derivatives, exhibited improved antibacterial and antifungal activities compared to free ligands. These findings suggest the potential use of these complexes in developing new antimicrobial agents (Argăseală et al., 2022).
Organometallic Chemistry :
- The synthesis and characterization of metal complexes with 5,7-dimethyl[1, 2, 4] triazolo[1,5-a]-pyrimidine have been explored, revealing insights into their structural and electronic properties. These complexes have potential applications in catalysis and material science (Dillen et al., 1983).
Antitumor Activities :
- Novel inhibitors of FGFR1 were synthesized from 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, showing potent antitumor activities against various cancer cell lines. These compounds represent a new class of potential therapeutic agents for treating FGFR1-mediated cancers (Ye et al., 2015).
特性
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDHGOUQPZWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)


![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)


![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)